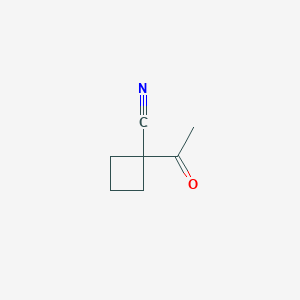

1-Acetylcyclobutanecarbonitrile

Description

1-Acetylcyclobutanecarbonitrile (CAS 7391-45-9) is a cyclobutane derivative featuring an acetyl (-COCH₃) and a nitrile (-CN) group on adjacent carbon atoms. Its nitrile functionality makes it a candidate for pharmaceutical intermediates or agrochemical synthesis .

Properties

IUPAC Name |

1-acetylcyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7(5-8)3-2-4-7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFDHKQOQGFNTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylcyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a γ-substituted amino acid derivative, under specific conditions. Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production of 1-Acetylcyclobutanecarbonitrile typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the cyclization and formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylcyclobutanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of 1-Acetylcyclobutanecarbonitrile.

Reduction: Amino derivatives.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-Acetylcyclobutanecarbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetylcyclobutanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyl group can undergo hydrolysis or substitution. These interactions can lead to the formation of various biologically active compounds, influencing different molecular pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 1-Acetylcyclobutanecarbonitrile with related compounds:

Reactivity and Functional Group Influence

Electron-Withdrawing Groups :

- The acetyl group in 1-Acetylcyclobutanecarbonitrile increases electrophilicity at the nitrile carbon, favoring nucleophilic attacks. Comparatively, the trifluoromethyl group in 1-(trifluoromethyl)cyclobutane-1-carbonitrile enhances stability and metabolic resistance in pharmaceuticals .

- Chlorophenyl derivatives (e.g., 1-(3-Chlorophenyl)cyclobutanecarbonitrile ) exhibit reduced reactivity due to aromatic stabilization but improved bioavailability .

Biological Activity

1-Acetylcyclobutanecarbonitrile (ACBC) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on the biological activity of ACBC, including its synthesis, mechanisms of action, and implications in therapeutic applications.

1-Acetylcyclobutanecarbonitrile is characterized by its cyclobutane ring structure, which presents unique reactivity and biological properties. The synthesis of ACBC typically involves cycloaddition reactions or modifications of cyclobutane derivatives. Recent studies have explored various synthetic routes to optimize yield and purity, with notable methods including thermal [2 + 2] cycloaddition reactions that enhance the formation of cyclobutane rings from suitable precursors .

Antitumor Activity

ACBC has been investigated for its antitumor properties. Preliminary studies suggest that compounds containing a cyclobutane moiety exhibit significant inhibitory effects on tumor cell growth. For instance, derivatives of cyclobutane have shown activity against various cancer cell lines, potentially through the induction of apoptosis or inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| ACBC | MDA-MB-231 (breast cancer) | 10 | Apoptosis induction |

| Derivative A | HeLa (cervical cancer) | 5 | Cell cycle arrest |

| Derivative B | A549 (lung cancer) | 15 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial potential of ACBC has also been explored. Compounds similar to ACBC have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Neurotropic Effects

Research indicates that certain cyclobutane derivatives can enhance neurotrophic factor biosynthesis, which is crucial for neuronal health and function. For example, lannotinidines derived from cyclobutane structures have been shown to elevate nerve growth factor (NGF) mRNA expression in astrocytoma cells, suggesting potential neuroprotective effects .

Case Studies and Research Findings

A notable case study examined the effects of ACBC on human cancer cell lines. The study utilized a concentration gradient to determine the IC50 values across different cell types. Results indicated that ACBC selectively inhibited growth in breast cancer cells while exhibiting lower toxicity in normal cells, highlighting its potential as a targeted therapeutic agent .

Another research effort focused on the synthesis of ACBC analogs to enhance biological activity while reducing toxicity. These analogs were tested for their ability to inhibit specific enzymes involved in cancer progression, such as AKR1C1 and AKR1C3, which are promising targets for hormone-dependent cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.